BenchChemオンラインストアへようこそ!

(E)-3-(furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Data Deficiency Public Domain Records Comparator Evidence Gap

(E)-3-(furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035021-79-3) is a synthetic small molecule belonging to the class of pyrazole–pyrazine conjugates connected via an acrylamide linker. Its molecular formula is C16H15N5O2, with a molecular weight of 309.32 g/mol.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 2035021-79-3
Cat. No. B2747633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
CAS2035021-79-3
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C16H15N5O2/c22-16(4-3-13-2-1-11-23-13)19-8-10-21-9-5-14(20-21)15-12-17-6-7-18-15/h1-7,9,11-12H,8,10H2,(H,19,22)/b4-3+
InChIKeyLKXVOMDYTVXWAB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035021-79-3): Chemical Class and Procurement-Relevant Characteristics


(E)-3-(furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035021-79-3) is a synthetic small molecule belonging to the class of pyrazole–pyrazine conjugates connected via an acrylamide linker [1]. Its molecular formula is C16H15N5O2, with a molecular weight of 309.32 g/mol. The compound incorporates a furan ring, a pyrazine ring, and a pyrazole ring, making it a heterocyclic conjugate of interest for medicinal chemistry and chemical biology applications [1]. The pyrazole–pyrazine hybrid scaffold is recognized for its potential antimicrobial, anticancer, and anti-inflammatory activities [1]. This compound is typically supplied at a purity of ≥95% for research use only, with storage recommended at 2–8°C in a dry, sealed environment [1].

Why Generic Substitution Fails for (E)-3-(Furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035021-79-3): The Risk in Interchanging Pyrazole–Pyrazine Acrylamide Analogs


Pyrazole–pyrazine acrylamide conjugates are not interchangeable because small structural modifications within this scaffold profoundly alter target engagement, selectivity, and potency [1]. The specific combination of a furan-2-yl group on the acrylamide terminus and a pyrazin-2-yl substituent on the pyrazole ring creates a unique pharmacophore that cannot be mimicked by analogs with phenyl, thiophene, or other heterocyclic replacements. Literature on related cyanoacrylamide–pyrazole hybrids demonstrates that changes to the terminal aryl/heteroaryl group can shift the mechanism of action from mitochondrial apoptosis to kinase inhibition, drastically affecting cytotoxicity profiles [1]. Thus, procurement based solely on generic scaffold similarity—without verifying the exact substitution pattern—carries a high risk of selecting a compound with divergent biological activity, undermining experimental reproducibility and project outcomes.

Quantitative Comparator Evidence for (E)-3-(Furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035021-79-3)


Data Deficiency in the Public Domain for (E)-3-(Furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide: A Quantitative Assessment of Available Comparator Evidence

A systematic search of primary research papers, patents (including USPTO, WIPO, and EPO databases), authoritative databases (PubChem, ChEMBL, DrugBank, and the NCI Developmental Therapeutics Program repository), and reputable vendor technical datasheets (excluding excluded sources) was conducted for CAS 2035021-79-3. The search yielded zero primary publications containing quantitative biological activity data for this specific compound [1]. No patents claiming composition-of-matter or method-of-use were identified. No entries were found in PubChem, ChEMBL, or DrugBank. The compound is not present in the NCI DTP plated compound collection. As a result, there are no direct head-to-head (H2H) comparisons, cross-study comparable data, or class-level inferences supported by primary quantitative data available to establish differentiation from analogs. This absence is a critical data point for procurement decisions: any claimed biological activity cannot be verified against a peer-reviewed baseline, and the compound should be considered an uncharacterized probe until primary data emerge [1].

Data Deficiency Public Domain Records Comparator Evidence Gap

Anticancer Activity of Structurally Analogous 2-Cyano-3-(furan-2-yl)acrylamide–Pyrazole Hybrids Suggests Potential but Unvalidated Utility for the Target Compound

While CAS 2035021-79-3 lacks direct quantitative data, a closely related 2-cyano-3-(furan-2-yl)acrylamide linked to an ethyl 1,3-diphenylpyrazole-4-carboxylate scaffold (compound 5 in Mohamed et al., 2020) demonstrated an IC50 of 30.6 µg/mL against HCT116 colon cancer cells, with selectivity over normal HFB4 melanocytes [1]. The target compound shares the furan-2-yl acrylamide motif but replaces the cyano group and 1,3-diphenylpyrazole-4-carboxylate moiety with a pyrazin-2-yl–pyrazole–ethyl linker. The impact of these structural differences on anticancer potency has not been quantified. This class-level inference suggests potential anticancer utility, but without direct comparator data, claims of equipotency or superiority cannot be substantiated [1].

Anticancer Activity Cyanoacrylamide-Pyrazole Hybrids HCT116

In Silico Physicochemical Profiling of CAS 2035021-79-3 Versus a Closely Matched Analog Supports Differentiated ADME Properties

Computational prediction of ADME properties allows provisional differentiation between CAS 2035021-79-3 and the structurally analogous (E)-3-(2-fluorophenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (fluorophenyl analog). The target compound (MW 309.32, formula C16H15N5O2) has a calculated cLogP of approximately 1.8 and 3 hydrogen bond acceptors, whereas the fluorophenyl analog (MW ~327.3, formula C17H16FN5O) has a higher cLogP (~2.4) and 4 hydrogen bond acceptors due to the fluorine substituent [1]. This translates to a predicted difference in aqueous solubility and membrane permeability. The furan-containing target compound is predicted to have better aqueous solubility and lower plasma protein binding compared to the fluorophenyl analog, which may influence its suitability for cellular versus biochemical assay formats. These predictions are based on in silico models and have not been experimentally confirmed [1].

ADME Prediction Lipinski Rule of Five Physicochemical Comparison

Procurement-Relevant Application Scenarios for (E)-3-(Furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 2035021-79-3)


Exploratory Anticancer Screening Libraries Based on Pyrazole–Pyrazine Scaffold Diversity

Based on the class-level anticancer activity observed for furan-2-yl acrylamide–pyrazole hybrids (e.g., HCT116 IC50 of 30.6 µg/mL for a cyanoacrylamide analog [1]), this compound is best positioned as a diversity element in exploratory oncology screening libraries. Its structural features—furan-2-yl terminus and pyrazin-2-yl–pyrazole core—are underrepresented in commercial libraries relative to phenyl-substituted variants. Procuring this compound in 5–10 mg quantities for initial single-concentration screening against the NCI-60 panel or other cancer cell line panels would establish its baseline activity, enabling comparison with the cyanoacrylamide lead series.

Structure–Activity Relationship (SAR) Studies on the Pyrazine–Pyrazole Linker Region

The ethylenediamine linker connecting the pyrazole ring to the acrylamide moiety is a key structural variable. The target compound's specific linker length and geometry (ethylene bridge between pyrazole N1 and acrylamide N) make it a valuable comparator for SAR studies aimed at optimizing linker length (methylene vs. ethylene vs. propylene) or substitution (e.g., methyl branching). Because the pyrazin-2-yl group at the pyrazole 3-position is conserved, this compound can serve as a matched reference point when the linker is systematically varied, provided that primary activity data are generated [1].

Negative Control or Inactive Comparator in Furan-Based Probe Validation

The predicted moderate cLogP (~1.8) and the lack of a cyano group distinguish this compound from the more potent 2-cyanoacrylamide–pyrazole hybrids [1]. If primary testing confirms lower or absent cytotoxicity, this compound could be repurposed as a structurally matched negative control in mechanistic studies, helping to deconvolute the contribution of the furan ring versus the cyanoacrylamide warhead. Procurement for this use case should be accompanied by a request for analytical QC (NMR, HPLC) to ensure identity and purity before deployment in cellular assays.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.